molecular formula C16H13BrO2 B4081188 2-(4-Bromophenyl)-6-methylchroman-4-one

2-(4-Bromophenyl)-6-methylchroman-4-one

Cat. No.: B4081188
M. Wt: 317.18 g/mol
InChI Key: UOPFUPABVMSJMO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methylchroman-4-one is an organic compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom in the 4-position of the phenyl ring and a methyl group in the 6-position of the chromanone ring makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methylchroman-4-one typically involves the condensation of 4-bromobenzaldehyde with 6-methyl-2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the chromanone ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methylchroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The bromine atom in the 4-position of the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives. Substitution reactions can yield a variety of substituted chromanones depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-6-methylchroman-4-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of chromanones can have therapeutic effects, making this compound a valuable candidate for drug development.

    Industry: In the agrochemical industry, it can be used as a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromanone ring structure allow the compound to interact with enzymes and receptors in biological systems. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-chroman-4-one: Similar structure but lacks the methyl group in the 6-position.

    6-Methylchroman-4-one: Similar structure but lacks the bromine atom in the 4-position of the phenyl ring.

    4-Bromochroman-4-one: Similar structure but lacks the methyl group in the 6-position and the chromanone ring.

Uniqueness

The presence of both the bromine atom in the 4-position of the phenyl ring and the methyl group in the 6-position of the chromanone ring makes 2-(4-Bromophenyl)-6-methylchroman-4-one unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFUPABVMSJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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